

# 2-chloro-3-fluoro-4-cyanopyridine chemical structure

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## Compound of Interest

Compound Name: 2-Chloro-3-fluoroisonicotinonitrile

Cat. No.: B1429980

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## A Technical Guide to 2-Chloro-3-fluoro-4-cyanopyridine: Synthesis, Reactivity, and Applications

**Executive Summary:** 2-Chloro-3-fluoro-4-cyanopyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of chloro, fluoro, and cyano substituents on a pyridine core provides a versatile platform for advanced organic synthesis. The electron-withdrawing nature of the substituents activates the molecule for specific chemical transformations, primarily nucleophilic aromatic substitution at the C2 position. This guide offers an in-depth analysis of its molecular properties, a proposed synthetic pathway, a discussion of its chemical reactivity, and its potential applications as a strategic building block in drug discovery and beyond.

## Molecular Profile and Physicochemical Properties

2-Chloro-3-fluoro-4-cyanopyridine is a pyridine derivative where the ring is substituted with three distinct functional groups, each contributing to its unique chemical character. While a specific CAS Number for this exact structure is not readily available in public databases, its identity is unequivocally defined by its nomenclature.

### 1.1. Chemical Structure

The structure consists of a six-membered pyridine ring, which is aromatic. The substituents are positioned as follows:

- Chlorine (Cl) at position 2

- Fluorine (F) at position 3
- Cyano (C≡N) group at position 4

Caption: Chemical structure of 2-chloro-3-fluoro-4-cyanopyridine.

## 1.2. Nomenclature and Predicted Properties

A comprehensive profile of the molecule is detailed below. Physicochemical properties are predicted based on established computational models, providing a reliable baseline for experimental design.

Property	Value	Source
IUPAC Name	2-chloro-3-fluoropyridine-4-carbonitrile	-
Molecular Formula	C <sub>6</sub> H <sub>2</sub> ClFN <sub>2</sub>	-
Molecular Weight	156.54 g/mol	-
Appearance	Predicted to be a white to yellow solid	Based on similar compounds[1]
Solubility	Predicted to be sparingly soluble in water	Based on similar compounds[1]
pKa (Predicted)	~ -2.5 (highly deactivated pyridine nitrogen)	Based on similar compounds[1]

## The Strategic Importance in Synthetic Chemistry

The utility of 2-chloro-3-fluoro-4-cyanopyridine stems from the orchestrated electronic effects of its substituents, which create a highly specific reactivity profile.

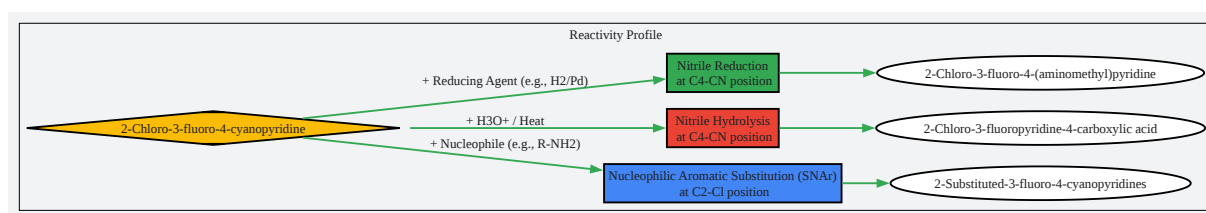
### 2.1. Analysis of Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient compared to benzene. This effect is significantly amplified by the strong inductive electron-withdrawing properties of the chlorine,

fluorine, and cyano groups. This profound electron deficiency is the cornerstone of the molecule's reactivity, making the aromatic ring susceptible to attack by nucleophiles.

The key reactive sites are:

- **C2 Position:** The chlorine atom at the C2 position is the most probable site for nucleophilic aromatic substitution ( $S_NAr$ ). Its departure is facilitated by the ability of the electronegative pyridine nitrogen and the adjacent fluoro and ortho cyano groups to stabilize the negative charge in the Meisenheimer intermediate.[2][3]
- **C4-Cyano Group:** The nitrile functionality is a versatile synthetic handle. It can undergo hydrolysis to form a carboxylic acid (e.g., 2-chloro-3-fluoropyridine-4-carboxylic acid[4]), or it can be reduced to an aminomethyl group, providing a route to further derivatization.



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Caption: Key reaction pathways for 2-chloro-3-fluoro-4-cyanopyridine.

## Synthesis and Manufacturing

While a specific, documented synthesis for 2-chloro-3-fluoro-4-cyanopyridine is not prevalent, a robust synthetic route can be logically designed based on established methods for analogous chloropyridines.[5][6][7] The most viable approach involves the chlorination of a pyridine N-oxide precursor.

### 3.1. Proposed Retrosynthetic Analysis

A logical retrosynthesis points to 3-fluoro-4-cyanopyridine N-oxide as the key immediate precursor. This precursor itself can be synthesized from simpler starting materials.

### 3.2. Proposed Synthetic Protocol

This protocol is a well-established method for converting pyridine N-oxides to 2-chloropyridines and is adapted here for the target molecule.<sup>[5][6]</sup> The use of phosphorus oxychloride ( $\text{POCl}_3$ ) is a standard and effective chlorinating agent for this transformation.

Objective: To synthesize 2-chloro-3-fluoro-4-cyanopyridine from 3-fluoro-4-cyanopyridine N-oxide.

Materials:

- 3-fluoro-4-cyanopyridine N-oxide (1.0 eq)
- Phosphorus oxychloride ( $\text{POCl}_3$ , 3.0-5.0 eq)
- Dichloromethane (DCM, anhydrous) or 1,2-dichloroethane (DCE)<sup>[5]</sup>
- Triethylamine (optional, to scavenge  $\text{HCl}$ )<sup>[5]</sup>
- Saturated sodium bicarbonate solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-4-cyanopyridine N-oxide (1.0 eq).
- **Reagent Addition:** Under a nitrogen atmosphere, add phosphorus oxychloride (3.0-5.0 eq) to the flask. Rationale:  $\text{POCl}_3$  serves as both the chlorinating agent and the solvent in many cases. An excess ensures the reaction goes to completion.

- **Heating:** Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-24 hours.  
[6] **Rationale:** Thermal energy is required to overcome the activation energy for the rearrangement and chlorination sequence.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup - Quenching:** After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl<sub>3</sub>. **Caution:** This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.
- **Neutralization:** Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.  
**Rationale:** Washing removes residual inorganic salts and water.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure 2-chloro-3-fluoro-4-cyanopyridine.

## Key Applications in Research and Development

The true value of 2-chloro-3-fluoro-4-cyanopyridine lies in its role as a versatile intermediate for constructing more complex, high-value molecules. Pyridine and cyanopyridine motifs are prevalent in a vast number of bioactive compounds.[8][9][10]

- **Pharmaceuticals:** As an intermediate, this compound is a prime candidate for synthesizing active pharmaceutical ingredients (APIs).[1][11] The 2-chloro position allows for the introduction of various nucleophilic fragments (amines, thiols, alcohols), which is a common strategy in drug discovery to build molecular diversity and optimize drug-target interactions.

Similar cyanopyridine structures are used in the development of kinase inhibitors for oncology and agents targeting neurological disorders.[\[12\]](#)

- **Agrochemicals:** The pyridine core is a well-established scaffold in modern pesticides and herbicides.[\[1\]](#) This building block can be used to synthesize new crop protection agents where the specific substitution pattern could lead to novel modes of action or improved efficacy.
- **Materials Science:** The rigid, electron-deficient aromatic system makes this molecule a potential precursor for functional organic materials, such as those used in organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-chloro-3-fluoro-4-cyanopyridine is not available, data from closely related analogues like 2-chloro-4-cyanopyridine and 2-chloro-3-fluoropyridine provide a strong basis for hazard assessment.[\[13\]](#)[\[14\]](#)

- **Hazard Identification:** Expected to be harmful if swallowed, toxic in contact with skin, and cause skin and serious eye irritation.[\[15\]](#)
- **Personal Protective Equipment (PPE):** Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
- **Handling:** Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

This guide provides a comprehensive technical overview of 2-chloro-3-fluoro-4-cyanopyridine, highlighting its synthetic value and potential. Its unique electronic and structural features make it a powerful tool for chemists engaged in the design and synthesis of novel functional molecules.

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